5-Methyl-2-{[1-(3-methylbut-2-en-1-yl)piperidin-3-yl]methoxy}pyrimidine
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Overview
Description
5-Methyl-2-{[1-(3-methylbut-2-en-1-yl)piperidin-3-yl]methoxy}pyrimidine is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biochemistry, particularly in the structure of nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-{[1-(3-methylbut-2-en-1-yl)piperidin-3-yl]methoxy}pyrimidine typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amines and aldehydes or ketones.
Alkylation: The piperidine ring is then alkylated with 3-methylbut-2-enyl halides under basic conditions.
Pyrimidine Ring Formation: The final step involves the formation of the pyrimidine ring through condensation reactions involving appropriate nitriles and amidines.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-{[1-(3-methylbut-2-en-1-yl)piperidin-3-yl]methoxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophiles.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methyl-2-{[1-(3-methylbut-2-en-1-yl)piperidin-3-yl]methoxy}pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-Methyl-2-{[1-(3-methylbut-2-en-1-yl)piperidin-3-yl]methoxy}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-Butenoic acid, 3-methyl-, 3-methyl-2-butenyl ester
- Succinic acid, 3-methylbut-2-en-1-yl 2-methoxy-5-methylphenyl ester
Uniqueness
5-Methyl-2-{[1-(3-methylbut-2-en-1-yl)piperidin-3-yl]methoxy}pyrimidine is unique due to its specific structural features, such as the combination of a pyrimidine ring with a piperidine ring and the presence of a 3-methylbut-2-enyl group
Properties
IUPAC Name |
5-methyl-2-[[1-(3-methylbut-2-enyl)piperidin-3-yl]methoxy]pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-13(2)6-8-19-7-4-5-15(11-19)12-20-16-17-9-14(3)10-18-16/h6,9-10,15H,4-5,7-8,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STBOHFMVLSQQNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OCC2CCCN(C2)CC=C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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